chemical structure and properties of 3,4-Dimethoxyphenyl-L-alanine hydrochloride
chemical structure and properties of 3,4-Dimethoxyphenyl-L-alanine hydrochloride
An In-depth Technical Guide to 3,4-Dimethoxyphenyl-L-alanine Hydrochloride
This guide provides a comprehensive technical overview of 3,4-Dimethoxyphenyl-L-alanine hydrochloride, a key non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and drug development professionals who utilize specialized amino acids as building blocks and functional probes in their work. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and applications, offering field-proven insights to facilitate its effective use in the laboratory.
Chemical Identity and Molecular Structure
3,4-Dimethoxyphenyl-L-alanine, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of L-DOPA where the hydroxyl groups are replaced by methoxy groups.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for many experimental protocols.
The fundamental structure consists of an L-alanine core covalently linked to a 3,4-dimethoxybenzyl group. This specific arrangement, particularly the stereochemistry of the alpha-carbon, is crucial for its role in chiral synthesis and its interaction with biological systems.
Caption: Structure of 3,4-Dimethoxyphenyl-L-alanine hydrochloride.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for designing experiments, from dissolution for in vitro assays to formulation for in vivo studies. The data presented below has been consolidated from various supplier and database sources for your convenience.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride | PubChem[1], LGC Standards[2] |
| CAS Number | 32161-30-1 (Free base) | Sigma-Aldrich[3] |
| Molecular Formula | C₁₁H₁₅NO₄ · HCl | Alentris Research[4] |
| Molecular Weight | 261.70 g/mol (HCl salt); 225.24 g/mol (Free base) | PubChem[1], Fisher Scientific[5] |
| Appearance | Off-white to white solid/crystalline powder | Biosynth[] |
| Melting Point | 254-257 °C (decomposes) | Sigma-Aldrich[3][7], ChemBK[8] |
| Solubility | Soluble in aqueous acid and water.[] | ChemBK[8] |
| Optical Rotation | [α]22/D −5° (c=4 in 1 M HCl) | Sigma-Aldrich[3][7] |
Synthesis and Purification
From a practical standpoint, ensuring the enantiomeric purity of 3,4-Dimethoxyphenyl-L-alanine is critical, as the D-enantiomer could have different biological activities or inhibitory effects. While multiple synthetic routes exist, chemoenzymatic methods are increasingly favored for their high stereoselectivity.
One effective approach involves the use of an engineered aspartate aminotransferase. This enzyme can catalyze the conversion of a prochiral precursor, 3,4-dimethoxy phenylpyruvate, into the desired L-amino acid with high conversion rates and excellent enantiomeric excess (>99% ee).[9] This method avoids the often difficult and costly chiral resolution steps required in classical chemical synthesis.
Caption: Chemoenzymatic synthesis and purification workflow.
Analytical Characterization
Rigorous analytical control is essential to validate the identity, purity, and stereochemical integrity of the compound. A multi-technique approach provides a self-validating system, ensuring that the material meets the stringent requirements for research and development.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing purity. A reverse-phase method is typically employed to separate the main compound from any starting materials or side-products. For confirming enantiomeric purity, a chiral HPLC method is non-negotiable.
Protocol: Chiral HPLC for Enantiomeric Purity
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Column: Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based). The choice of column is critical and often requires screening.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.
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Flow Rate: Typically 0.5 - 1.0 mL/min.
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Detection: UV detection at a wavelength where the phenyl ring absorbs strongly (e.g., 280 nm).
-
Sample Preparation: Dissolve a precise amount of the hydrochloride salt in the mobile phase or a compatible solvent. Ensure complete dissolution.
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Analysis: Inject a small volume (5-10 µL) onto the column. The L- and D-enantiomers should resolve into two distinct peaks. The area under each peak is used to calculate the enantiomeric excess (% ee).
Causality Insight: The choice of a CSP is based on its ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times. The mobile phase composition is optimized to achieve baseline separation of these complexes.
Caption: Standard workflow for chiral HPLC analysis.
Other Essential Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts and coupling constants of the protons on the aromatic ring, the alpha-carbon, and the methoxy groups provide a unique fingerprint of the molecule.
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Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base (225.24 Da).[1][][10]
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Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid, the amine salt, and the aromatic ether linkages.
Applications in Research and Drug Development
3,4-Dimethoxyphenyl-L-alanine hydrochloride is not just a simple amino acid; it is a specialized building block with significant potential.
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Peptide Synthesis: It is used to introduce a conformationally constrained, non-natural residue into peptides.[3][7] The dimethoxy-phenyl side chain can influence peptide folding and stability, and its interactions with biological receptors can be significantly different from natural aromatic amino acids like phenylalanine or tyrosine.
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Precursor for Heterocyclic Compounds: The molecule is a key starting material for the synthesis of isoquinoline alkaloids.[9] Through reactions like the Pictet-Spengler condensation, the amino acid can be cyclized to form complex, stereochemically defined heterocyclic scaffolds that are central to many pharmacologically active compounds.
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Neurological Research: As a derivative of L-DOPA, it serves as a valuable research tool and analytical standard in studies related to dopamine metabolism and Parkinson's disease research.[2][] Its altered electronic properties due to the methoxy groups can help probe enzyme-substrate interactions in mechanistic studies.[]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Hazards: This compound is classified as an irritant, causing skin and serious eye irritation.[1][3][11] It may also cause respiratory irritation.[1] It is harmful if swallowed.[12][13]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[3] When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[3][14]
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Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] It is noted to be light-sensitive, so protection from direct sunlight is advised.[13][14]
References
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Liu, J. et al. (2020). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Available at: [Link]
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ChemBK. (n.d.). 3-(3,4-dimethoxyphenyl)-L-alanine. ChemBK. Available at: [Link]
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PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. National Center for Biotechnology Information. Available at: [Link]
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Alentris Research Pvt. Ltd. (n.d.). 3-(3,4-Dimethoxyphenyl)-L-Alanine. Alentris Research. Available at: [Link]
Sources
- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3,4-Dimethoxyphenyl)-L-alanine | LGC Standards [lgcstandards.com]
- 3. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1 [sigmaaldrich.com]
- 4. alentris.org [alentris.org]
- 5. CAS RN 32161-30-1 | Fisher Scientific [fishersci.nl]
- 7. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. thomassci.com [thomassci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.ca [fishersci.ca]
- 14. fishersci.com [fishersci.com]
